molecular formula C21H18N2O2 B296795 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide

Número de catálogo B296795
Peso molecular: 330.4 g/mol
Clave InChI: XKYDVBVTEUKIDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide, also known as OBI-3424, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cancer.

Mecanismo De Acción

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide is a prodrug that is activated by the enzyme NQO1, which is overexpressed in hypoxic tumor cells. Once activated, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide releases a DNA crosslinking agent that causes DNA damage and ultimately leads to cell death. This mechanism of action is unique and has shown to be effective in preclinical models of cancer.
Biochemical and Physiological Effects:
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has been shown to have minimal toxicity in preclinical studies. It is rapidly metabolized in the liver and excreted in the urine. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good tissue penetration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide in lab experiments are its potent anti-tumor activity, unique mechanism of action, and minimal toxicity. However, there are some limitations to using 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide in lab experiments. One limitation is that it requires the presence of NQO1 to be activated, which may limit its effectiveness in tumors that do not overexpress this enzyme. Another limitation is that 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Direcciones Futuras

There are several future directions for the development of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide. One direction is to explore its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its effectiveness in tumors that do not overexpress NQO1. Additionally, clinical trials are needed to determine the safety and efficacy of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide in humans. Overall, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide shows great promise as a novel anti-cancer drug, and further research is needed to fully realize its potential.

Métodos De Síntesis

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide is synthesized using a multi-step process, starting with the reaction of 2-aminobenzo[cd]indole with acetic anhydride to form 2-acetamido-2-oxobenzo[cd]indole. This intermediate is then reacted with 1-phenylethylamine to form the final product, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide.

Aplicaciones Científicas De Investigación

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has been studied extensively in preclinical models of cancer. It has been shown to have potent anti-tumor activity in a variety of cancer types, including breast, lung, and prostate cancer. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide works by targeting the hypoxic regions of tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. This makes 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide a promising candidate for combination therapy with other anti-cancer drugs.

Propiedades

Fórmula molecular

C21H18N2O2

Peso molecular

330.4 g/mol

Nombre IUPAC

2-(2-oxobenzo[cd]indol-1-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H18N2O2/c1-14(15-7-3-2-4-8-15)22-19(24)13-23-18-12-6-10-16-9-5-11-17(20(16)18)21(23)25/h2-12,14H,13H2,1H3,(H,22,24)

Clave InChI

XKYDVBVTEUKIDY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

SMILES canónico

CC(C1=CC=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.